molecular formula C23H20N4O5 B11525196 1,3-bis(4-methylbenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one

1,3-bis(4-methylbenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11525196
M. Wt: 432.4 g/mol
InChI Key: LMXDLOHAAXKQER-UHFFFAOYSA-N
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Description

1,3-BIS[(4-METHYLPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features two 4-methylphenyl groups, two nitro groups, and a benzodiazole core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 1,3-BIS[(4-METHYLPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Nitro Groups: The nitro groups are introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of 4-Methylphenyl Groups: The 4-methylphenyl groups are attached through Friedel-Crafts alkylation reactions, using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1,3-BIS[(4-METHYLPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Scientific Research Applications

1,3-BIS[(4-METHYLPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-BIS[(4-METHYLPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzodiazole core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1,3-BIS[(4-METHYLPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can be compared with other benzodiazole derivatives, such as:

    1,3-Di-p-tolylthiourea: This compound features similar aromatic substituents but has a thiourea group instead of nitro groups.

    Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol: This compound has a triazole ring and chlorophenyl groups, offering different chemical and biological properties.

Properties

Molecular Formula

C23H20N4O5

Molecular Weight

432.4 g/mol

IUPAC Name

1,3-bis[(4-methylphenyl)methyl]-5,6-dinitrobenzimidazol-2-one

InChI

InChI=1S/C23H20N4O5/c1-15-3-7-17(8-4-15)13-24-19-11-21(26(29)30)22(27(31)32)12-20(19)25(23(24)28)14-18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3

InChI Key

LMXDLOHAAXKQER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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